molecular formula C13H13BrO4 B14553460 3-Bromonaphthalene-1,2-diol;propanoic acid CAS No. 61978-29-8

3-Bromonaphthalene-1,2-diol;propanoic acid

Cat. No.: B14553460
CAS No.: 61978-29-8
M. Wt: 313.14 g/mol
InChI Key: MALUATXQIHGKAG-UHFFFAOYSA-N
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Description

3-Bromonaphthalene-1,2-diol;propanoic acid is a compound that combines the structural features of bromonaphthalene and propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromonaphthalene-1,2-diol typically involves the bromination of naphthalene followed by hydroxylation. The bromination can be achieved using molecular bromine in the presence of a solvent like carbon tetrachloride (CCl4) under photochemical conditions

For the propanoic acid component, it can be synthesized through the oxidation of propan-1-ol using acidified potassium dichromate (K2Cr2O7) solution . The reaction is carried out under controlled conditions to ensure the formation of propanoic acid.

Industrial Production Methods

Industrial production of 3-Bromonaphthalene-1,2-diol;propanoic acid involves large-scale bromination and hydroxylation processes. The bromination is typically conducted in large reactors with precise control over temperature and light exposure to ensure high yield and purity. The hydroxylation step is carried out using catalytic processes to introduce hydroxyl groups efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Bromonaphthalene-1,2-diol;propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form naphthalene-1,2-diol.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution: Nucleophilic reagents such as ammonia (NH3) or thiols (R-SH) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Naphthalene-1,2-diol

    Substitution: Amino or thiol-substituted naphthalene derivatives

Scientific Research Applications

3-Bromonaphthalene-1,2-diol;propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromonaphthalene-1,2-diol;propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromonaphthalene-1,2-diol;propanoic acid is unique due to its combination of bromonaphthalene and propanoic acid moieties. This structural combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61978-29-8

Molecular Formula

C13H13BrO4

Molecular Weight

313.14 g/mol

IUPAC Name

3-bromonaphthalene-1,2-diol;propanoic acid

InChI

InChI=1S/C10H7BrO2.C3H6O2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13;1-2-3(4)5/h1-5,12-13H;2H2,1H3,(H,4,5)

InChI Key

MALUATXQIHGKAG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.C1=CC=C2C(=C1)C=C(C(=C2O)O)Br

Origin of Product

United States

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